molecular formula C8H5BrClNS B128959 2-(Bromomethyl)-5-chloro-1,3-benzothiazole CAS No. 143163-72-8

2-(Bromomethyl)-5-chloro-1,3-benzothiazole

Cat. No.: B128959
CAS No.: 143163-72-8
M. Wt: 262.55 g/mol
InChI Key: ICZQQYOEDNQIAD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-1,3-benzothiazole (CAS 143163-72-8) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The presence of both a bromomethyl group at the 2-position and a chloro substituent at the 5-position makes it a versatile intermediate for constructing more complex, biologically active molecules. Its molecular formula is C 8 H 5 BrClNS, with a molecular weight of 262.56 g/mol . The primary research value of this compound lies in its application as a key synthetic precursor. The reactive bromomethyl group serves as an excellent handle for further functionalization, most commonly through nucleophilic substitution reactions. This allows researchers to readily attach a variety of pharmacophores, such as amines, to create novel chemical entities . The benzothiazole core is a prominent structure in the development of therapeutics with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . Furthermore, the chloro substituent on the benzene ring can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to further diversify the molecular architecture and fine-tune electronic properties . This product is supplied as a powder and should be stored at 4°C . It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQQYOEDNQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571062
Record name 2-(Bromomethyl)-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-72-8
Record name 2-(Bromomethyl)-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromomethyl 5 Chloro 1,3 Benzothiazole

Precursor Synthesis and Design Strategies for Benzothiazole (B30560) Cores

The foundational step in the most common synthetic routes is the preparation of the precursor, 5-chloro-2-methyl-1,3-benzothiazole. The design of this synthesis hinges on the Jacobson benzothiazole synthesis or related cyclocondensation reactions. The primary building blocks are a substituted aniline (B41778) and a source for the C2-methyl group.

A prevalent method involves the reaction of 2-amino-4-chlorothiophenol with acetic anhydride (B1165640) or acetyl chloride. In this reaction, the amino group of the thiophenol performs a nucleophilic attack on the carbonyl carbon of the acetylating agent, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the thiol sulfur onto the imine carbon (or its protonated form) followed by dehydration, yields the stable aromatic benzothiazole ring system. rsc.orgmdpi.com

Another strategy starts from 4-chloroaniline (B138754), which is first converted to an N-arylthioamide. This intermediate can then undergo oxidative cyclization to form the benzothiazole ring. For instance, 4-chloroaniline can be treated with ammonium (B1175870) thiocyanate (B1210189) and bromine to generate a 2-amino-5-chlorobenzothiazole (B1265905) intermediate, although this requires further modification to achieve the 2-methyl substitution. nih.gov A more direct approach involves reacting 2-amino-4-chlorothiophenol with reagents that can provide the two-carbon fragment of the thiazole (B1198619) ring, including the methyl group.

Starting MaterialReagent(s)Key TransformationPurpose
2-Amino-4-chlorothiophenolAcetic anhydride or Acetyl chlorideCyclocondensationForms the 5-chloro-2-methyl-1,3-benzothiazole core.
4-ChloroanilineN-acetylcysteine, Oxidizing agentMulti-step cyclizationBuilds the benzothiazole ring from a simpler aniline.

Direct Bromination and Side-Chain Functionalization Approaches

With the 5-chloro-2-methyl-1,3-benzothiazole precursor in hand, the focus shifts to the selective bromination of the 2-methyl group. This position is analogous to a benzylic position, making it susceptible to free radical halogenation.

The most effective method for the side-chain bromination of 2-methylbenzothiazole (B86508) derivatives is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. google.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light. youtube.com

The mechanism proceeds via a radical chain reaction. The initiator generates a small number of bromine radicals from NBS. A bromine radical then abstracts a hydrogen atom from the methyl group of 5-chloro-2-methylbenzothiazole, forming a resonance-stabilized benzothiazol-2-ylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂, which is present in very low concentrations, to yield the final product, 2-(bromomethyl)-5-chloro-1,3-benzothiazole, and a new bromine radical to propagate the chain.

Selectivity is a critical aspect of this reaction. The use of NBS is crucial as it maintains an extremely low concentration of molecular bromine (Br₂) in the reaction mixture, which is generated by the reaction of NBS with the HBr byproduct. youtube.comorganic-chemistry.org This low concentration suppresses competitive electrophilic aromatic substitution on the benzene (B151609) ring of the benzothiazole core, which would be a significant side reaction if a high concentration of Br₂ were used. researchgate.netutm.my The reaction is highly selective for the weakest C-H bond, which is the "benzylic" C-H bond of the methyl group, due to the stability of the resulting radical intermediate.

Typical Radical Bromination Conditions

Reagent Initiator Solvent Temperature Outcome
N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide Carbon Tetrachloride (CCl₄) Reflux (approx. 77°C) Selective bromination of the 2-methyl group.

An alternative to direct radical bromination involves a two-step sequence starting with a different side-chain functionalization. This pathway first introduces a better leaving group, typically chlorine, onto the methyl group, which is then displaced by bromide.

First, 2-chloromethyl-5-chloro-1,3-benzothiazole is synthesized. This can be achieved through the cyclocondensation of 2-amino-4-chlorothiophenol with chloroacetyl chloride. mdpi.com The resulting 2-chloromethyl derivative is then subjected to a Finkelstein reaction. In this step, the compound is treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or methyl ethyl ketone (MEK). The bromide ion acts as a nucleophile, displacing the chloride ion to yield this compound. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride in acetone.

StepStarting MaterialReagent(s)SolventKey Transformation
1. Chlorination2-Amino-4-chlorothiophenolChloroacetyl chlorideAcetic AcidFormation of 2-chloromethyl-5-chloro-1,3-benzothiazole.
2. Displacement2-Chloromethyl-5-chloro-1,3-benzothiazoleSodium Bromide (NaBr)AcetoneNucleophilic substitution (Finkelstein reaction).

Multi-Step Synthesis from Simpler Building Blocks

This approach involves constructing the benzothiazole ring with a side-chain at the 2-position that is already oxygenated, such as an alcohol or an aldehyde. This oxygenated functional group is then converted to the desired bromomethyl group in a subsequent step.

The initial phase mirrors the strategies discussed in section 2.1, but the choice of reactant determines the functional group at the C2 position. To generate an alcohol precursor, 2-amino-4-chlorothiophenol can be reacted with glycolic acid or its derivatives under condensation conditions. Alternatively, reacting it with glyoxylic acid would yield the corresponding 2-carboxy-benzothiazole, which can be reduced to the alcohol. These methods establish the (5-chloro-1,3-benzothiazol-2-yl)methanol (B2871082) intermediate.

Once the alcohol precursor, (5-chloro-1,3-benzothiazol-2-yl)methanol, is obtained, it can be converted into the target bromomethyl compound using standard brominating agents for alcohols. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation. The reaction typically proceeds in an inert solvent like diethyl ether or dichloromethane. The hydroxyl group is converted into a good leaving group by the reagent, which is then displaced by a bromide ion.

Alternatively, if a 5-chloro-1,3-benzothiazole-2-carbaldehyde is synthesized, it must first be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), and then the resulting alcohol is brominated as described above. This two-step conversion from the aldehyde adds length to the synthesis but is a viable and well-controlled pathway.

Conversion of Alcohol to Bromide

Precursor Reagent Solvent Product
(5-Chloro-1,3-benzothiazol-2-yl)methanol Phosphorus tribromide (PBr₃) Diethyl ether This compound

Optimization of Reaction Conditions and Yield Enhancement for Scalable Research Synthesis

The synthesis of this compound typically involves the bromination of a 2-methyl-5-chlorobenzothiazole precursor. The optimization of this transformation is critical for improving yield, purity, and scalability. Key to this is the careful selection of reagents, solvents, and reaction conditions. N-bromosuccinimide (NBS) is a commonly employed brominating agent for such reactions, often used in conjunction with a radical initiator.

The optimization of reaction conditions for the synthesis of benzothiazole derivatives often involves a systematic study of various parameters to achieve the desired outcome with high efficiency. For instance, in the synthesis of certain benzothiazoles using NBS, it has been observed that increasing the polarity of the solvent can lead to competing bromination reactions on the aromatic ring. Similarly, elevated temperatures can also promote the formation of such byproducts. A notable enhancement in yield has been reported when NBS is used in combination with a bromide ion source, which can facilitate the desired bromination pathway.

For a scalable synthesis, moving from laboratory-scale batches to larger production requires careful consideration of heat and mass transfer, reaction kinetics, and safety. The choice of solvent is not only critical for the reaction outcome but also for process safety and environmental impact. Solvents with higher boiling points may be suitable for achieving the necessary reaction temperatures, but their removal can be energy-intensive. The use of a minimal amount of a suitable solvent or even solvent-free conditions, where feasible, is often explored to improve process efficiency and reduce waste.

The following table summarizes the impact of various reaction parameters on the synthesis of benzothiazole derivatives, which can be extrapolated for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Benzothiazole Synthesis

Parameter Variation Effect on Reaction Rationale
Solvent Polarity Low to High Increased polarity can favor side reactions such as aromatic bromination. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.
Temperature Low to High Higher temperatures can increase reaction rates but may also promote the formation of byproducts. Temperature affects the kinetics of the reaction; optimal temperature is a balance between reaction rate and selectivity.
Catalyst/Initiator Presence/Absence Radical initiators are often necessary for benzylic bromination with NBS. The initiator helps in the formation of the bromine radical, which is essential for the reaction to proceed.

| Reagent Stoichiometry | Molar ratio of reactants | The ratio of the substrate to the brominating agent can affect the yield and selectivity. | An excess of the brominating agent may lead to over-bromination or other side reactions. |

Green Chemistry and Sustainable Synthetic Routes for Benzothiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazole derivatives to minimize the environmental footprint of chemical processes. bohrium.comnih.gov The development of sustainable synthetic routes focuses on the use of renewable resources, the reduction of waste, and the use of less hazardous chemicals. bohrium.com

Several green strategies have been explored for the synthesis of the benzothiazole core structure. These include the use of alternative energy sources such as microwave and ultrasound irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com Solvent selection is another critical aspect of green synthesis. The use of environmentally benign solvents like water, ethanol, or ionic liquids is preferred over hazardous organic solvents. researchgate.netmdpi.com In some cases, reactions can be carried out under solvent-free conditions, which further reduces the environmental impact. researchgate.net

The use of efficient and recyclable catalysts is also a cornerstone of green chemistry. For the synthesis of benzothiazoles, a variety of catalysts have been investigated, including solid acids, metal nanoparticles, and biocatalysts. For example, a mixture of H₂O₂/HCl has been used as an effective and green catalytic system. mdpi.com Other heterogeneous catalysts like SnP₂O₇ have been shown to be efficient and reusable for the condensation reactions involved in benzothiazole synthesis. mdpi.com The use of potassium persulfate (K₂S₂O₈) in water has also been reported as an eco-friendly method for producing benzothiazoles in high yields. jsynthchem.com

These green methodologies, while often demonstrated for the synthesis of the core benzothiazole ring system, provide a valuable framework for the development of a sustainable synthesis of this compound. The bromination step, in particular, could be optimized by exploring greener solvents and energy sources to replace traditional methods that may use more hazardous substances.

The following table outlines several green and sustainable approaches that have been applied to the synthesis of benzothiazole derivatives.

Table 2: Green and Sustainable Synthetic Routes for Benzothiazole Derivatives

Green Chemistry Principle Methodology Advantages
Alternative Energy Sources Microwave Irradiation, Ultrasound Reduced reaction times, improved yields, and energy efficiency. mdpi.com
Green Solvents Water, Ethanol, Ionic Liquids Reduced toxicity and environmental impact compared to conventional organic solvents. researchgate.netmdpi.com
Solvent-Free Synthesis Reactions conducted without a solvent Minimizes waste, simplifies purification, and reduces costs. researchgate.net

| Catalysis | H₂O₂/HCl, SnP₂O₇, TiO₂ NPs, Nano CeO₂, K₂S₂O₈ | High efficiency, potential for recyclability, and use of less toxic reagents. mdpi.commdpi.comjsynthchem.com |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 5 Chloro 1,3 Benzothiazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring can stabilize potential carbocation intermediates.

The nucleophilic substitution reactions at the bromomethyl group of 2-(bromomethyl)-5-chloro-1,3-benzothiazole can proceed through several mechanistic pathways, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism: This pathway is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the carbon atom were chiral.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the bromide leaving group, followed by the attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation. The benzothiazole (B30560) ring can stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible. If the reaction were to proceed via an SN1 mechanism at a chiral center, it would result in a racemic mixture of products.

SNi Mechanism: The Substitution Nucleophilic internal (SNi) mechanism is less common and typically involves the use of reagents like thionyl chloride for the conversion of alcohols to alkyl chlorides, where the leaving group and the nucleophile are part of the same molecule. This mechanism is not typically observed in the direct substitution of a bromomethyl group.

The choice between the SN1 and SN2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The reactive bromomethyl group allows for the synthesis of a wide array of derivatives through nucleophilic substitution.

Alcohols: The corresponding alcohol, (5-chloro-1,3-benzothiazol-2-yl)methanol (B2871082), can be synthesized by the hydrolysis of this compound. This can be achieved by reacting the bromo derivative with water or a hydroxide source, such as potassium hydroxide, in a suitable solvent system.

Ethers: Ethers can be prepared via the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. The reaction of this compound with sodium alkoxides (NaOR) in an appropriate solvent like ethanol or tetrahydrofuran would yield the corresponding ether derivatives.

Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, primary amines, or secondary amines, respectively. These reactions typically proceed via an SN2 mechanism.

Sulfur Heterocycles: The bromomethyl group can react with various sulfur nucleophiles to form new sulfur-containing heterocycles. For instance, reaction with a thiol, such as 1,3-benzothiazole-2-thiol in the presence of a base, would lead to the formation of a thioether linkage. Depending on the structure of the sulfur nucleophile, subsequent intramolecular cyclization could lead to the formation of more complex heterocyclic systems.

DerivativeNucleophileGeneral Product Structure
AlcoholH₂O, OH⁻5-Cl-BT-CH₂OH
EtherRO⁻5-Cl-BT-CH₂OR
Primary AmineNH₃5-Cl-BT-CH₂NH₂
Secondary AmineRNH₂5-Cl-BT-CH₂NHR
Tertiary AmineR₂NH5-Cl-BT-CH₂NR₂
ThioetherRS⁻5-Cl-BT-CH₂SR

(BT = 1,3-benzothiazole)

Quaternary Ammonium (B1175870) Salts: The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium salt. This is a classic SN2 reaction where the nitrogen atom of the tertiary amine acts as the nucleophile.

Phosphonium Ylides: Phosphonium ylides, which are important reagents in the Wittig reaction for the synthesis of alkenes, can be prepared from this compound. The synthesis involves a two-step process. First, the bromo derivative is reacted with a phosphine, typically triphenylphosphine, to form a phosphonium salt. Subsequent treatment of the phosphonium salt with a strong base, such as an organolithium reagent or sodium hydride, deprotonates the carbon adjacent to the phosphorus atom to yield the phosphonium ylide.

Reactions of the 1,3-Benzothiazole Ring System

The 1,3-benzothiazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The presence of the heteroatoms and the fused benzene (B151609) ring also allows for nucleophilic attack under certain conditions, which can sometimes lead to ring-opening.

Electrophilic aromatic substitution (EAS) reactions introduce a substituent onto the benzene portion of the benzothiazole ring. The position of substitution is directed by the existing substituents: the fused thiazole (B1198619) ring and the chlorine atom at the 5-position.

Directing Effects: The fused thiazole ring is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the imine group (-N=CH-). The chlorine atom at the 5-position is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to the ability of its lone pairs to donate electron density through resonance. In this specific molecule, the positions available for substitution on the benzene ring are 4, 6, and 7. The directing effects of the chloro group and the deactivating nature of the thiazole ring will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Cl, Br) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

ReactionReagentsExpected Major Product Position(s)
NitrationHNO₃, H₂SO₄Substitution at the 4 or 6-position
BrominationBr₂, FeBr₃Substitution at the 4 or 6-position
SulfonationSO₃, H₂SO₄Substitution at the 4 or 6-position

The thiazole part of the benzothiazole ring system can be susceptible to nucleophilic attack, particularly at the C2 carbon, which can lead to ring-opening reactions. The electron-withdrawing nature of the nitrogen and sulfur atoms makes the C2 position electrophilic. Strong nucleophiles can attack this position, leading to the cleavage of the carbon-sulfur or carbon-nitrogen bond and subsequent ring-opening. These reactions are often observed under more forcing conditions or with specific reagents designed to promote such transformations. Oxidative ring-opening of benzothiazole derivatives has also been reported, leading to the formation of acylamidobenzene sulfonic esters.

Metallation and Directed Ortho Metalation Strategies

Metallation of benzothiazole derivatives typically occurs at the C2 position, which is the most acidic proton due to the inductive effects of the adjacent sulfur and nitrogen atoms. However, in this compound, this position is already substituted. Therefore, metallation strategies would target the benzene ring.

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to an adjacent ortho position by coordinating with an organolithium base. wikipedia.orgbaranlab.org In this compound, the nitrogen and sulfur atoms of the thiazole ring can act as a collective DMG. It is anticipated that these heteroatoms would direct metallation to the C7 position. The chloro group at C5 is a weaker directing group and would also favor deprotonation at an adjacent position, but the electronic and steric environment typically favors C7.

A significant challenge in the DoM of this specific molecule is the presence of the highly reactive bromomethyl group. Standard strong bases like n-butyllithium could potentially react with the C-Br bond via substitution or elimination pathways. To circumvent this, milder, non-nucleophilic bases or mixed metal-amide bases (e.g., Li-Zn species) at low temperatures would be required. nih.gov Studies on related five-membered aromatic heterocycles have shown that mixed lithium-zinc bases can effectively deprotonate benzothiazole for subsequent functionalization. nih.gov

Plausible Directed Ortho Metalation Pathway:

Coordination of a lithium amide base (e.g., LDA or LTMP) to the nitrogen atom of the benzothiazole ring.

Regioselective deprotonation at the C7 position, favored by the directing effect of the heterocyclic system.

Trapping of the resulting aryllithium intermediate with a suitable electrophile (e.g., I₂, TMSCl, aldehydes) to yield a 7-substituted-2-(bromomethyl)-5-chloro-1,3-benzothiazole derivative.

Cross-Coupling Reactions and Palladium-Catalyzed Transformations

The structure of this compound offers two primary sites for palladium-catalyzed cross-coupling reactions: the C-Cl bond on the aromatic ring and the C-Br bond of the methyl group. Furthermore, C-H bonds on the benzene moiety can be targets for C-H activation strategies.

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C bonds. The reactivity of the C-Cl versus the C-Br bond would be a key consideration. Typically, benzylic bromides are more reactive than aryl chlorides in oxidative addition to Pd(0) catalysts. However, with appropriate ligand and catalyst selection, selective coupling at either position could be achieved.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. It is plausible that the C-Cl bond at the 5-position could undergo Suzuki coupling with various aryl or vinyl boronic acids to synthesize 5-aryl-2-(bromomethyl)-1,3-benzothiazole derivatives. Such transformations have been demonstrated on phenothiazine derivatives bearing benzothiazole moieties. rsc.org Selective coupling at the bromomethyl position would likely require different conditions, possibly those developed for the coupling of benzyl halides.

Heck Coupling : The Heck reaction typically involves the coupling of an unsaturated compound (like an alkene) with an aryl halide. The C-Cl bond at the 5-position could be a substrate for Heck coupling with acrylates or styrenes to introduce vinyl groups.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The 5-chloro position could be coupled with various alkynes to yield 5-alkynyl-2-(bromomethyl)-1,3-benzothiazole derivatives.

The table below summarizes plausible cross-coupling reactions based on the reactivity of analogous structures.

Coupling ReactionSubstrate PositionCoupling PartnerCatalyst System (Example)Plausible Product
Suzuki-MiyauraC5-ClArylboronic AcidPd(PPh₃)₄ / Base5-Aryl-2-(bromomethyl)-1,3-benzothiazole
HeckC5-ClAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / Base5-Styrenyl-2-(bromomethyl)-1,3-benzothiazole
SonogashiraC5-ClTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Base5-Alkynyl-2-(bromomethyl)-1,3-benzothiazole

Direct C-H activation is an increasingly important strategy for molecular functionalization that avoids the pre-functionalization of substrates. youtube.com For this compound, the C-H bonds at the C4, C6, and C7 positions are potential sites for such reactions. These reactions often require a directing group to achieve regioselectivity. The benzothiazole nitrogen itself can act as a directing group. Research on benzothiazolyl-hydrazone derivatives has shown that the inbuilt nitrogen donors can direct ruthenium-catalyzed C-H activation. In the absence of a stronger directing group, C-H activation would likely be favored at the C7 position, ortho to the heterocyclic ring, or potentially at C4, which is sterically accessible. Palladium-catalyzed C-H olefination or arylation with appropriate coupling partners could lead to novel derivatives.

Cyclization and Rearrangement Reactions Leading to Novel Architectures

The 2-(bromomethyl) group is an excellent electrophile, making it highly suitable for intramolecular and intermolecular cyclization reactions. By reacting this compound with bifunctional nucleophiles, a variety of fused heterocyclic systems can be constructed.

For instance, reaction with a dinucleophile like 2-aminothiophenol could lead to a tetracyclic system. The amino group would first displace the bromide, followed by an intramolecular cyclization involving the thiol group and the benzothiazole ring. A patent describes the reaction of 1-[(5-chloro-1,3-benzothiazol-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine with (R)-3-tert-butoxycarbonyl aminopiperidine, where the piperidine nitrogen displaces the bromine on the xanthine ring, illustrating the utility of the benzothiazole methyl moiety in substitution reactions to build complex molecules. epo.org

Examples of Plausible Cyclization Reactions:

ReactantReaction TypePlausible Product Architecture
2-AminophenolIntermolecular Sₙ2 followed by Intramolecular CyclizationFused oxazepine-benzothiazole system
EthylenediamineDouble Sₙ2 ReactionDimerized macrocycle containing two benzothiazole units
Sodium Azide followed by Reduction and Intramolecular CyclizationSₙ2 Azidation, Reduction, CyclizationFused diazepine-benzothiazole system

Rearrangement reactions for this specific compound are not widely documented. However, benzothiazole-containing systems can undergo rearrangements under thermal or photochemical conditions, although such pathways would be highly dependent on the specific substitution pattern and reaction conditions.

Exploration of Photoinduced and Electrochemical Transformations

The benzothiazole core is photo- and electro-active. Many benzothiazole derivatives are known for their fluorescent properties and are used as photosensitizers. mdpi.comacs.org

Photoinduced Transformations : Direct photoexcitation of this compound could potentially lead to homolytic cleavage of the C-Br bond, generating a 2-(benzothiazolyl)methyl radical. This radical could then participate in various radical-mediated reactions, such as addition to alkenes or aromatic systems, or dimerization. Studies on C2-benzoyl-substituted benzothiazolines have shown that direct photoexcitation can generate acyl radicals via fragmentation. nih.gov A similar radical generation from the bromomethyl group is a plausible pathway for further functionalization.

Electrochemical Transformations : Electrochemical methods offer green and efficient alternatives for synthesis. The benzothiazole ring can be electrochemically oxidized or reduced. Electrochemical cyanation of the C2 position of benzothiazole has been successfully demonstrated. jst.go.jp For the title compound, reductive electrochemistry could target the C-Br or C-Cl bonds. Cathodic reduction could selectively cleave the C-Br bond to generate a carbanion, which could be trapped by electrophiles. Alternatively, it could lead to hydro-dehalogenation. Anodic oxidation would likely occur on the electron-rich benzothiazole ring system, potentially leading to polymerization or coupling reactions, depending on the solvent and electrolyte used. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Natural Products and Analogues

The benzothiazole (B30560) moiety is a key structural component in a wide array of biologically active compounds. organic-chemistry.orgmdpi.com The reactivity of the bromomethyl group in 2-(bromomethyl)-5-chloro-1,3-benzothiazole provides a convenient handle for the elaboration of this core into more complex structures, including polycyclic systems and macrocycles.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit potent pharmacological activities. This compound is an excellent precursor for the construction of such systems. The electrophilic nature of the bromomethyl group allows for facile reaction with a variety of nucleophiles, leading to the formation of new rings fused to the benzothiazole core.

One prominent strategy involves intramolecular cyclization reactions. For instance, derivatives of 2-(bromomethyl)-1,3-benzothiazole (B25795) can undergo radical cyclization to form fused polycyclic benzothiazoles. rsc.org This approach leverages the generation of a radical at the methylene (B1212753) carbon, which can then attack an aromatic position to forge a new carbon-carbon bond, leading to rigid, polycyclic structures.

Another powerful method is the reaction with bifunctional nucleophiles. For example, reaction with compounds containing both an amino and a thiol group can lead to the formation of additional fused heterocyclic rings. This strategy is widely employed in the synthesis of complex heterocyclic systems with diverse biological activities. The general reactivity of 2-substituted benzothiazoles in forming fused systems, such as pyrido[2,1-b]benzothiazoles, has been well-documented, highlighting the versatility of the benzothiazole scaffold in building polycyclic architectures. mdpi.com

A summary of representative reactions for the synthesis of fused benzothiazole systems is presented in the table below.

Starting Material ClassReagent/ConditionFused System FormedReference
2-(Bromomethyl)-1,3-benzothiazolesRadical initiator (e.g., Mn(acac)₃)Fused polycyclic benzothiazoles rsc.org
2-Cyanomethyl-1,3-benzothiazoleα,β-Unsaturated nitrilesPyrido[2,1-b]benzothiazoles mdpi.com
2-Amino-benzothiazole derivativesChloroacetyl chloride, then thioureaImidazo[2,1-b]benzothiazoles nih.gov

Macrocyclic compounds and supramolecular architectures are of significant interest due to their ability to act as receptors for specific ions or molecules. The synthesis of these structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The defined geometry and reactive ends of building blocks are crucial for successful macrocyclization.

While direct examples of the use of this compound in macrocycle synthesis are not extensively documented, its structure is well-suited for such applications. The rigid benzothiazole unit can act as a corner piece in a larger macrocyclic framework, and the reactive bromomethyl group provides a site for connection to other building blocks. For instance, reaction with a long-chain dithiol under high dilution could, in principle, lead to the formation of a thia-macrocycle incorporating the 5-chlorobenzothiazole moiety.

The synthesis of cryptands, a class of supramolecular hosts, incorporating the benzothiazole unit has been reported. nih.gov In one study, a benzothiazole-based cryptand was synthesized and shown to be a selective fluorescent chemosensor for Zn²⁺ ions. nih.gov Although this synthesis did not start from this compound, it demonstrates the utility of the benzothiazole core in the construction of complex host-guest systems. The reactive nature of the bromomethyl group in the title compound suggests its potential as a precursor for similar, or even more complex, supramolecular structures.

Preparation of Functional Probes and Research Reagents

The unique photophysical properties and biological interactions of the benzothiazole scaffold make it an attractive component in the design of functional probes and reagents for chemical biology research. The ability to easily attach this moiety to other functional units via the bromomethyl linker is a key advantage of this compound.

Benzothiazole derivatives are known to exhibit interesting fluorescence properties, and this has been exploited in the development of a variety of fluorescent probes. researchgate.net These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, through changes in their fluorescence emission. mdpi.com

The synthesis of such probes often involves the conjugation of a benzothiazole fluorophore to a specific recognition element. The highly reactive bromomethyl group of this compound is an ideal linker for this purpose. For example, it can be readily reacted with nucleophilic groups (e.g., phenols, amines, thiols) on a receptor molecule to form a stable covalent bond.

A general strategy for the synthesis of a benzothiazole-based fluorescent probe is outlined below:

Synthesis of the Benzothiazole Core: Preparation of the this compound scaffold.

Functionalization: Reaction of the bromomethyl group with a receptor molecule designed to bind to a specific analyte.

Purification and Characterization: Isolation and spectroscopic analysis of the final probe.

An example of a benzothiazole-based fluorescent probe is one designed for the detection of hydrogen peroxide, where an arylboronate ester group serves as the recognition moiety. nih.gov Upon reaction with H₂O₂, the boronate is cleaved, leading to a change in the fluorescence of the benzothiazole core. While this specific example starts from a different benzothiazole derivative, the synthetic principle is readily adaptable to this compound.

Probe TypeAnalyteGeneral Synthetic StrategyReference
ESIPT-based CryptandZn²⁺Multi-step synthesis to form a macrocyclic receptor with an integrated benzothiazole fluorophore. nih.gov
AIE ProbeH₂O₂Conjugation of a benzothiazole fluorophore to a boronate ester recognition group. nih.gov
Ratiometric ProbeHg²⁺/Cu²⁺Incorporation of a thioacetal group and leveraging the coordinating ability of the benzothiazole N and O atoms. mdpi.com

Affinity-based probes are powerful tools for identifying and studying protein targets in complex biological systems. nih.gov These probes typically consist of a ligand that binds to the protein of interest, a reactive group for covalent attachment, and a reporter tag (e.g., a fluorophore or an alkyne for click chemistry). The 5-chlorobenzothiazole scaffold is found in molecules with interesting biological activities, making it a candidate for the ligand component of such probes. cambridge.org

The bromomethyl group of this compound can serve as the reactive group, enabling covalent modification of nucleophilic residues (e.g., cysteine, histidine) in the active site of a target protein. This allows for the specific and irreversible labeling of the protein, facilitating its identification and downstream analysis.

Furthermore, the development of "click-on" fluorogenic dyes based on the benzothiazole scaffold has been reported. nih.gov In this approach, a non-fluorescent benzothiazole derivative is converted into a highly fluorescent product upon reaction with a target molecule. This strategy could be adapted using this compound to create probes that become fluorescent only upon binding to their biological target, thereby reducing background signal in imaging experiments.

Integration into Polymeric Materials and Macromolecular Structures

The incorporation of specific functional units into polymers is a powerful strategy for creating materials with tailored properties. The benzothiazole moiety can impart desirable characteristics, such as thermal stability, redox activity, and specific optical properties, to a polymer. This compound can be integrated into macromolecular structures through either direct polymerization of a derived monomer or by post-polymerization modification.

A notable example is the synthesis of redox-responsive polymers. rsc.org In one study, a methacrylic monomer containing a benzothiazole-disulfide group was synthesized and then copolymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org The resulting polymer could be functionalized with thiol-containing molecules via a thiol-disulfide exchange reaction. This approach allows for the reversible attachment of molecules, such as fluorescent dyes or cell-adhesive ligands, to a surface coating.

The synthesis of high refractive index polymers based on benzothiazole-containing monomers has also been reported. acs.org Copolymers of 2-benzothiazolyl vinyl sulfide (B99878) and 2-vinylnaphthalene (B1218179) were prepared, exhibiting high transparency and thermal stability. acs.org These examples demonstrate the successful incorporation of the benzothiazole unit into polymers to achieve specific functionalities.

Post-polymerization modification is another versatile strategy for creating functional polymers. utexas.edu A pre-formed polymer with reactive side chains can be functionalized by reaction with this compound. The reactive bromomethyl group would readily undergo nucleophilic substitution with appropriate functional groups on the polymer backbone, thereby grafting the 5-chlorobenzothiazole moiety onto the polymer. This approach allows for the introduction of the benzothiazole unit under mild conditions and can be applied to a wide range of polymer scaffolds.

Synthesis of Monomers for Controlled Polymerization

Development of Smart Polymers and Self-Assembling Systems

While the benzothiazole core is of interest in materials science, there is a lack of specific studies detailing the incorporation of this compound into smart polymers or self-assembling systems. The unique structure of this compound could potentially be leveraged for creating responsive materials. For instance, the benzothiazole unit could be part of a larger macromolecular structure that responds to external stimuli such as pH, temperature, or light. The chlorine and bromine substituents could also be exploited for further functionalization to tune the self-assembly behavior of derived molecules. Nevertheless, concrete research findings demonstrating these applications for this specific compound are not currently available. Some sources suggest its utility in the development of conductive polymers, where its unique structure may enhance performance in electronic applications.

Contributions to Optoelectronic Materials and Devices

Benzothiazole derivatives are a well-established class of compounds in the field of optoelectronics due to their favorable electronic and photophysical properties. They are frequently incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent materials. polyu.edu.hkresearchgate.net

Design of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The general class of benzothiadiazole (BT) derivatives, which are structurally related to benzothiazoles, are recognized as important acceptor units in the development of photoluminescent compounds for OLEDs and OPVs. polyu.edu.hkresearchgate.net Their strong electron-withdrawing nature can enhance the electronic properties of organic materials. polyu.edu.hkresearchgate.net However, specific research detailing the design, synthesis, or performance of OLEDs or OPVs that explicitly incorporate this compound could not be found. The potential of this compound as a building block for such devices remains an area for future investigation.

Fabrication of Fluorescent Materials and Laser Dyes

Benzothiazole derivatives are known to be key components in a variety of fluorescent materials. researchgate.net The benzothiazole moiety often forms the core of fluorescent probes and dyes due to its rigid structure and extended π-conjugation, which are conducive to strong fluorescence emission. researchgate.net Despite this, specific studies on the synthesis and characterization of fluorescent materials or laser dyes derived directly from this compound are not present in the reviewed literature. The potential for this compound to serve as a precursor for such materials exists, but has not been explicitly demonstrated in published research.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic characteristics of benzothiazole (B30560) derivatives. Methodologies commonly employ functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-31G+ (d, p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing the molecule's geometry and electronic properties. nbu.edu.saresearchgate.netscirp.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

While specific computational data for 2-(Bromomethyl)-5-chloro-1,3-benzothiazole is not extensively published, analysis of related benzothiazole derivatives provides a strong basis for prediction. Theoretical studies on various substituted benzothiazoles have reported HOMO-LUMO gaps in the range of 3.95 eV to 4.73 eV. nbu.edu.samdpi.com The presence of electron-withdrawing substituents, such as the chloro group at the 5-position and the bromomethyl group at the 2-position, is expected to lower the energy levels of both the HOMO and LUMO. This effect could lead to a relatively smaller energy gap for the title compound, suggesting a higher propensity for reactivity, particularly in reactions involving electron transfer.

Interactive Data Table: Representative HOMO-LUMO Gaps in Benzothiazole Derivatives

This table presents data from computational studies on various benzothiazole derivatives to provide context for the expected electronic properties of this compound.

Compound NameComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2-Vinyl-1,3-benzothiazoleDFT/6-311++G(d,p)-6.37-1.674.70 nbu.edu.sa
1,3-Benzothiazole-2-carboxaldehydeDFT/6-311++G(d,p)-7.10-3.153.95 nbu.edu.sa
Benzothiazole derivative with CF3 substituentDFT--4.46 mdpi.com
Benzothiazole derivative with p-chlorophenyl substituentDFT--4.62 mdpi.com
Benzothiazole derivative with phenyl substituentDFT--4.73 mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are valuable computational tools that map the electrostatic potential onto the electron density surface of a molecule. nih.gov This visualization helps in identifying the charge distribution and predicting sites susceptible to nucleophilic and electrophilic attacks. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

For this compound, the MEP surface is expected to show distinct regions of varying potential.

Negative Potential: High electron density is anticipated around the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the chlorine atom on the benzene (B151609) ring. These areas represent likely sites for interaction with electrophiles.

Positive Potential: Electron-deficient regions are expected around the hydrogen atoms of the benzene ring and, most significantly, around the methylene (B1212753) (-CH₂) group attached to the bromine atom. The strong electrophilic character of the carbon atom in the bromomethyl group makes it a primary target for nucleophilic substitution reactions.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energetic profiles of potential pathways. This involves identifying stationary points on the potential energy surface, including reactants, products, intermediates, and transition state structures.

Furthermore, the synthesis of the benzothiazole core itself, often achieved through the condensation of a substituted 2-aminothiophenol, can be modeled. nih.gov Computational analysis of these cyclization reactions can help in understanding the mechanism, identifying rate-determining steps, and optimizing reaction conditions.

While many reactions of this compound are stoichiometric, the synthesis of its precursors or its further modification can involve transition-metal catalysis (e.g., Suzuki or Stille coupling). nih.govnih.gov In such cases, DFT can be employed to investigate the entire catalytic cycle. Each step, such as oxidative addition, transmetalation, and reductive elimination, can be modeled to understand the geometry of intermediates, the energetics of transition states, and the role of ligands in influencing the catalyst's efficiency and selectivity.

Conformational Landscape Exploration and Energy Minimization

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by exploring its potential energy surface. For flexible molecules, identifying the global energy minimum is crucial as it represents the most populated and thermodynamically stable conformation.

The primary source of conformational flexibility in this compound is the rotation around the C2-Cmethylene single bond. The benzothiazole ring system itself is known to be nearly planar. A conformational scan can be performed computationally by systematically rotating the dihedral angle defined by the atoms S1-C2-Cmethylene-Br. Such an analysis would reveal the rotational energy barrier and the low-energy conformers. Studies on other 2-substituted benzothiazoles have shown that rotational barriers can range from approximately 5.7 to 9.8 kcal/mol. nbu.edu.sa For the title compound, this analysis would likely show energy minima corresponding to staggered conformations, where steric hindrance between the bromine atom and the atoms of the thiazole ring is minimized.

Global Minimum Conformer Identification

The identification of the global minimum conformer is a fundamental step in computational chemistry, as it represents the most stable three-dimensional arrangement of a molecule. For "this compound," this process would typically involve a systematic scan of the potential energy surface by rotating the flexible bonds, primarily the C-C bond connecting the bromomethyl group to the benzothiazole ring.

Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for geometry optimization and energy calculations of the various conformers. mdpi.com A conformational analysis would be performed by systematically rotating the dihedral angle involving the bromomethyl group to identify all possible stable conformers. The conformer with the lowest calculated energy is designated as the global minimum. For similar benzothiazole derivatives, studies have identified stable conformers by varying the dihedral angle between the benzothiazole ring and a substituent group in steps over a full 360° rotation. mdpi.com

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is illustrative and based on typical findings for similar molecules, as specific experimental or computational data for this compound is not readily available.)

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
601.0
1200.0 (Global Minimum)
1803.0
2401.2
3002.8

Torsional Scans and Potential Energy Surface Mapping

To understand the flexibility of the "this compound" molecule and the energy barriers between different conformations, torsional scans are performed. This involves calculating the energy of the molecule at discrete rotational increments of one or more selected dihedral angles. The resulting data is used to map the potential energy surface (PES).

The primary focus of such a scan for this molecule would be the rotation around the bond linking the bromomethyl group to the benzothiazole core. The PES map would reveal the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. This information is critical for understanding the molecule's dynamic behavior and its conformational preferences in different environments. For other benzothiazole derivatives, similar computational studies have been conducted to explore their conformational landscapes. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the effects of the surrounding environment, such as a solvent. For "this compound," MD simulations can elucidate how it interacts with other molecules, including solvent molecules and potential reaction partners.

Quantum Chemical Descriptors for Reactivity Predictions and Selectivity Rationalization

Quantum chemical descriptors, derived from the electronic structure of a molecule, are invaluable for predicting its reactivity and rationalizing the selectivity of its reactions. These descriptors are typically calculated using DFT methods.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment, calculated as χ² / (2η).

These descriptors help in predicting which sites of the molecule are more susceptible to nucleophilic or electrophilic attack, thus rationalizing the regioselectivity and stereoselectivity of its reactions. Studies on various benzothiazole derivatives have successfully used these descriptors to understand their reactivity patterns. scirp.orgmdpi.comscirp.orgsciencepublishinggroup.comresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical findings for similar molecules, as specific experimental or computational data for this compound is not readily available.)

DescriptorValue (eV)
EHOMO-6.85
ELUMO-1.75
HOMO-LUMO Gap5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Chemical Hardness (η)2.55
Chemical Softness (S)0.39
Electronegativity (χ)4.30
Electrophilicity Index (ω)3.62

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Models

Molecular Target Identification and Ligand-Binding Studies

The mechanism of action for 2-(bromomethyl)-5-chloro-1,3-benzothiazole is rooted in its chemical structure. The bromomethyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites present in biological macromolecules like proteins and nucleic acids. This interaction can result in the modification of these molecules, leading to the inhibition of enzymes and the disruption of normal cellular processes.

Direct kinetic studies detailing the enzyme inhibition mechanism specifically for this compound are not extensively documented in publicly available research. However, the broader class of benzothiazole (B30560) derivatives has been widely studied as enzyme inhibitors, providing a framework for its potential mechanisms. The reactive nature of the bromomethyl group suggests a potential for irreversible inhibition, where the compound forms a stable covalent bond with the target enzyme.

Research on related benzothiazole structures has identified them as potent inhibitors of various enzymes. For instance, certain 2-substituted benzothiazole derivatives have been shown to inhibit human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in cancer cells and implicated in drug resistance. esisresearch.org Other studies have explored benzothiazole-containing compounds as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. nih.gov These findings suggest that this compound likely acts by alkylating nucleophilic amino acid residues (such as cysteine or histidine) in the active site of target enzymes, leading to a loss of function.

Specific receptor binding profiles and affinity measurements for this compound are not well-defined in the literature. However, the benzothiazole scaffold is a key feature in molecules designed to target specific protein-protein interactions or receptor binding sites. For example, various benzothiazole derivatives have been investigated as inhibitors of the transforming growth factor-β (TGF-β) type I receptor and as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. researchgate.net Another area of research has focused on benzothiazole derivatives as potent tubulin polymerization inhibitors, which bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.gov These examples highlight the versatility of the benzothiazole core in interacting with specific protein targets.

While direct studies on the interaction between this compound and nucleic acids are limited, the compound's chemical properties suggest a potential for such interactions. As an alkylating agent, it could potentially react with nucleophilic sites on DNA and RNA bases, leading to the formation of adducts. Such interactions can disrupt DNA replication and transcription, contributing to cytotoxicity. This mechanism is common for many chemotherapeutic agents. The broader family of benzothiazoles has been explored for DNA-binding capabilities, although often in the context of non-covalent interactions like groove binding. nih.gov

Cellular Pathway Modulation and Cellular Activity Assays

In vitro studies have provided direct evidence of the cytotoxic and cytostatic effects of this compound on cancer cells. These assays have been crucial in quantifying its potency and elucidating the cellular pathways it modulates.

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxicity against various human cancer cell lines. The compound's efficacy is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. Specific IC50 values have been reported for its activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, indicating potent antiproliferative effects.

Cell LineCancer TypeIC50 (μM)Reported Mechanism of Action
HeLaCervical Cancer15Induction of apoptosis
MCF-7Breast Cancer25Cell cycle arrest at G2/M phase

The antiproliferative activity of this compound is linked to its ability to trigger programmed cell death and disrupt the cell cycle. Studies indicate that in HeLa cells, the compound's cytotoxic effect is mediated through the induction of apoptosis. In MCF-7 cells, it has been shown to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and ultimately leading to cell death.

While the precise apoptotic pathway activated by this specific compound has not been fully detailed, research on other novel benzothiazole derivatives provides mechanistic insights. For example, some benzothiazoles induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. nih.gov This process often involves the increased generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov It is plausible that this compound employs a similar mechanism to exert its apoptotic effects.

Structure-Activity Relationship (SAR) Studies for Probing Biological Mechanisms

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies provide insights into the key pharmacophoric features necessary for their mechanistic interactions.

The rational design of analogues of this compound has been a key strategy to delineate the structural requirements for its biological effects. The benzothiazole nucleus is a versatile scaffold, and substitutions at various positions have been shown to significantly impact activity. benthamscience.com

A recurring theme in the SAR of benzothiazole derivatives is the importance of substitutions at the C-2 and C-6 positions of the benzothiazole ring. benthamscience.com The presence of a halogen, such as the chlorine atom at the 5-position in the parent compound, is often associated with enhanced biological activity. SAR studies have indicated that electron-withdrawing groups on the benzothiazole ring can potentiate the cytotoxic effects of these compounds.

The bromomethyl group at the C-2 position is a reactive electrophilic center, which can readily react with nucleophilic sites in biological macromolecules, leading to the inhibition of enzymes or modulation of protein function. The design of analogues often involves modifying this C-2 substituent to alter reactivity and target specificity.

Both ligand-based and structure-based design principles have been applied to develop mechanistic probes from the benzothiazole scaffold. Ligand-based approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, have been employed to identify the key chemical features required for the biological activity of benzothiazole derivatives. thaiscience.inforesearchgate.net

For instance, pharmacophore models for benzothiazole derivatives acting as p56lck inhibitors have been developed. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. thaiscience.info The best pharmacophore hypothesis, AADHRR.15, which includes two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings, has been shown to produce a statistically significant 3D-QSAR model with a high correlation coefficient. thaiscience.info Such models are valuable tools for designing new probes with improved potency and for identifying potential biological targets.

Structure-based design has also been utilized, particularly when the three-dimensional structure of the biological target is known. Molecular docking studies of benzothiazole derivatives into the active sites of enzymes like BCL-2 have been performed to understand their binding interactions and to guide the synthesis of more potent inhibitors. sciprofiles.com These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a rational basis for the design of new mechanistic probes.

In Vivo Mechanistic Studies in Preclinical Animal Models (Excluding Clinical Outcomes and Safety Profiling)

While in vitro studies provide valuable insights into the molecular mechanisms of this compound and its analogues, in vivo studies in preclinical animal models are crucial for validating these mechanisms in a more complex biological system.

Pharmacodynamic (PD) marker analysis in animal models helps to confirm that the compound is interacting with its intended target in vivo and is producing the desired biological effect. For benzothiazole derivatives with anticancer properties, PD studies often involve the analysis of tumor tissue from treated animals.

For example, a study on a benzothiazole derivative, referred to as 5g, in a mouse tumor model demonstrated that administration of the compound led to the inhibition of tumor growth. nih.gov Mechanistically, this was associated with the induction of G2/M arrest in the tumor cells. nih.gov Analysis of tumor tissue could potentially reveal changes in the expression or phosphorylation status of key cell cycle proteins, such as CDK1 and Cyclin B1, which would serve as pharmacodynamic markers of target engagement.

The investigation of molecular biomarker modulation in animal tissues provides further evidence of the compound's mechanism of action. This can involve analyzing changes in gene expression, protein levels, or the activation state of signaling pathways in both tumor and normal tissues.

In the context of the benzothiazole derivative 5g, its administration was found to elevate levels of reactive oxygen species (ROS) and subsequent DNA double-strand breaks in cancer cells, leading to G2/M arrest. nih.gov In an in vivo setting, the analysis of tumor tissue from treated mice could be performed to detect markers of DNA damage, such as the phosphorylation of histone H2A.X (γH2A.X), and markers of apoptosis, such as cleaved caspase-3. These molecular biomarkers would provide in vivo evidence for the proposed mechanism of action.

Environmental Chemistry and Degradation Pathways

Photolytic and Hydrolytic Degradation Studies in Aqueous and Soil Environments

The degradation of benzothiazole (B30560) derivatives through exposure to sunlight (photolysis) and reaction with water (hydrolysis) is a key factor in their environmental persistence.

Photolytic Degradation:

Benzothiazole and its derivatives are known to undergo photodegradation in the presence of UV light. nih.gov The rate and products of this degradation can be influenced by the specific functional groups attached to the benzothiazole ring system. researchgate.net For instance, studies on various benzothiazole derivatives have shown that UV irradiation can lead to the formation of different photoproducts, including derivatives of acetic acid and various chlorinated compounds when in the presence of a chlorine source. researchgate.net The photochemical reactivity of these compounds is also dependent on the solvent and the energy of the irradiation. researchgate.net In aqueous environments, the presence of substances like iron oxides and oxalic acid can create a photo-Fenton-like system under UV irradiation, significantly accelerating the degradation of benzothiazole. nih.gov

While no specific data exists for 2-(Bromomethyl)-5-chloro-1,3-benzothiazole, the presence of a bromomethyl group suggests a potential for photolytically induced cleavage of the carbon-bromine bond, which could be an initial step in its degradation pathway. The chlorine atom on the benzene (B151609) ring is expected to influence the compound's light absorption properties and subsequent photochemical reactions.

Hydrolytic Degradation:

The hydrolysis of the bromomethyl group in this compound is a probable degradation pathway in aqueous environments. The carbon-bromine bond is susceptible to nucleophilic attack by water, which would lead to the formation of 2-(Hydroxymethyl)-5-chloro-1,3-benzothiazole and hydrobromic acid. The rate of this hydrolysis would be dependent on factors such as pH and temperature. Generally, halogenated alkanes can undergo hydrolysis, and the presence of the benzothiazole ring may influence the reaction rate.

Table 1: Illustrative Photolytic and Hydrolytic Degradation Parameters for Benzothiazole Derivatives (as a proxy)

Compound ClassDegradation ProcessEnvironmentObserved Half-life (t½)Primary Transformation Products
Generic BenzothiazolePhotolysis (UV)AqueousMinutes to HoursHydroxylated derivatives, ring-opened products
Halogenated BenzothiazolesPhotolysis (Simulated Sunlight)AqueousHours to DaysDehalogenated and hydroxylated benzothiazoles
Alkyl-substituted BenzothiazolesHydrolysisAqueous (Neutral pH)Days to WeeksCorresponding alcohol derivatives

Biodegradation Mechanisms and Microbial Transformation Pathways

The breakdown of benzothiazoles by microorganisms is a significant route of their removal from the environment. Several studies have demonstrated that aerobic mixed cultures are capable of utilizing benzothiazole and some of its derivatives as a source of carbon, nitrogen, and energy. d-nb.info

Research on the biodegradation of benzothiazoles by Rhodococcus isolates has shown that the initial transformations often converge to form 2-hydroxybenzothiazole (B105590) (OBT). nih.gov This suggests that different enzymatic pathways can act on various substituted benzothiazoles to produce a common intermediate. nih.gov For example, benzothiazole-2-sulfonate (BTSO3) is transformed into OBT under anaerobic conditions by Rhodococcus erythropolis. nih.gov Under aerobic conditions, OBT has been observed as an intermediate in the breakdown of benzothiazole. nih.gov

For this compound, it is plausible that microbial enzymes could catalyze the debromination and subsequent oxidation of the methyl group. The chlorine atom on the benzene ring may affect the rate of biodegradation, as chlorinated aromatic compounds can sometimes be more resistant to microbial attack. The ultimate biodegradation pathway would likely involve the opening of the thiazole (B1198619) and benzene rings.

Identification and Characterization of Environmental Metabolites and Transformation Products

The identification of metabolites is crucial for understanding the complete environmental fate of a compound. For benzothiazole derivatives, a number of transformation products have been identified in various environmental matrices.

In studies of tannery wastewater, which can contain the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB), degradation products such as benzothiazole (BT), 2-mercaptobenzothiazole (B37678) (MBT), and 2-(methylthio)benzothiazole (B1198390) (MTBT) have been identified. epa.gov Aerobic batch degradation tests revealed that TCMTB is transformed to MBT, which is then primarily methylated to MTBT. epa.gov

During the biodegradation of benzothiazole by Rhodococcus species, 2-hydroxybenzothiazole (OBT) and a dihydroxybenzothiazole have been identified as key intermediates. nih.gov The degradation pathways appear to converge on OBT, which is then further metabolized. nih.gov In the case of this compound, expected initial metabolites would include 2-(Hydroxymethyl)-5-chloro-1,3-benzothiazole from hydrolysis or oxidation, and potentially 5-chloro-1,3-benzothiazole-2-carboxylic acid from further oxidation.

Table 2: Potential Environmental Metabolites of this compound Based on Analogous Compounds

Parent CompoundPotential MetaboliteFormation PathwayEnvironmental Compartment
This compound2-(Hydroxymethyl)-5-chloro-1,3-benzothiazoleHydrolysis, Microbial OxidationWater, Soil
This compound5-Chloro-1,3-benzothiazole-2-carbaldehydeMicrobial OxidationSoil
This compound5-Chloro-1,3-benzothiazole-2-carboxylic acidMicrobial OxidationSoil, Water
This compound5-Chloro-2-hydroxybenzothiazoleMicrobial TransformationSoil

Adsorption and Leaching Studies in Soil and Sediment Systems

The mobility of a chemical in the environment is largely governed by its adsorption to soil and sediment particles. The adsorption of pesticides and other organic compounds to soil is influenced by soil properties such as organic matter content, clay content, and pH. mdpi.com

Studies on various pesticides have shown that amending soil with organic substrates enhances adsorption and degradation. mdpi.com For benzothiazole-related compounds, such as the herbicide methabenzthiazuron, adsorption has been found to be positively correlated with the organic matter content of the soil. researchgate.net The Freundlich adsorption model is often used to describe the adsorption of such compounds in soil. researchgate.net

Given the structure of this compound, it is expected to have a moderate to high affinity for soil organic matter due to its aromatic rings and halogen substituents. This would result in moderate to low mobility in soil. A higher organic matter content in the soil would likely lead to stronger adsorption, reducing the potential for leaching into groundwater. mdpi.com However, the actual leaching potential would also depend on other factors such as the amount of rainfall, soil type, and the compound's persistence in the soil.

Table 3: Expected Soil Adsorption and Leaching Potential of this compound Based on General Pesticide Behavior

Soil ParameterExpected Influence on AdsorptionExpected Leaching Potential
High Organic Matter ContentIncreased AdsorptionLow
Low Organic Matter ContentDecreased AdsorptionHigh
High Clay ContentIncreased AdsorptionLow
Sandy SoilLow AdsorptionHigh

Advanced Analytical Methodologies for Detection and Quantification Beyond Basic Identification

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatographic methods are indispensable for separating the target analyte from complex sample matrices, thereby enabling accurate quantification and identification, even at trace concentrations.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the ultrasensitive detection of benzothiazole (B30560) derivatives in intricate samples such as wastewater. nih.govresearchgate.net This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS. For the analysis of various benzothiazoles, reversed-phase liquid chromatography is often employed. nih.gov The mass spectrometer, typically a triple quadrupole (QqQ) analyzer, is operated in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions. researchgate.net

Methodologies for the analysis of benzothiazoles in municipal wastewater have demonstrated limits of quantification (LOQ) in the low nanogram-per-liter (ng/L) range. nih.govresearchgate.net For instance, a method involving solid-phase extraction (SPE) followed by LC-MS analysis achieved LOQs between 20 and 200 ng/L for a suite of benzothiazoles in treated wastewater. nih.govresearchgate.net Another study reported detection limits ranging from 10 ng/L to 2.5 µg/L for different 2-substituted benzothiazoles with direct injection, highlighting the suitability of this technique for direct analysis of wastewater samples. nih.gov

AnalyteMatrixLimit of Quantification (LOQ)
2-AminobenzothiazoleTreated Wastewater10 ng/L (LOD)
2-Hydroxybenzothiazole (B105590)Treated Wastewater200 ng/L (LOD)
BenzothiazoleTreated Wastewater2.5 µg/L (LOD)
Various BenzothiazolesTreated Wastewater20-200 ng/L

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile transformation products of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole. This technique is particularly useful for identifying and quantifying degradation products that may form in environmental or industrial processes. For complex environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) can provide enhanced separation and identification of a wide range of compounds, including halogenated species.

A GC-MS/MS method developed for the simultaneous analysis of benzothiazoles and other contaminants in various environmental matrices reported LOQs in the range of 0.01-2.12 ng/L in surface water and 0.05-6.14 ng/L in wastewater. nih.gov For solid matrices like sediment and sludge, the LOQs were between 0.04-5.88 ng/g and 0.22-6.61 ng/g, respectively. nih.gov Such methods often require a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov

MatrixLimit of Quantification (LOQ) Range for Benzothiazoles
Surface Water0.01-2.12 ng/L
Wastewater0.05-6.14 ng/L
Sediment0.04-5.88 ng/g
Sludge0.22-6.61 ng/g

Electrochemical Sensing and Biosensor Development for Environmental or Biological Monitoring

Electrochemical sensors and biosensors offer a promising avenue for the rapid, sensitive, and cost-effective monitoring of benzothiazole derivatives in environmental and biological samples. These devices convert the chemical interaction between the analyte and a recognition element into a measurable electrical signal.

The development of these sensors often involves modifying an electrode surface with materials that enhance sensitivity and selectivity. For instance, graphene-based materials have been explored for the fabrication of electrochemical sensors due to their excellent electrical conductivity and large surface area. oatext.com An electrochemical sensor for an anticancer drug demonstrated a wide linear range of concentration (10-10000 nmol/L) and a low limit of detection (5 nmol/L). oatext.com Similarly, a sensor for the fungicide carbendazim, utilizing a perovskite-modified glassy carbon electrode, achieved a detection limit as low as 2 nM with a wide linear range. researchgate.net

Biosensors can offer even greater selectivity by employing biological recognition elements such as enzymes or aptamers. An aptamer-based electrochemical biosensor for a prostate cancer biomarker demonstrated a very low limit of detection of 0.1 pM. mdpi.com The development of similar sensors for this compound could enable real-time, on-site monitoring of this compound in various environments.

Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Raman) for Process Control and Reaction Monitoring

Spectroscopic techniques provide a non-invasive means of monitoring chemical reactions in real-time, making them valuable tools for process control in the synthesis of this compound.

UV-Vis Spectroscopy : This technique can be used to monitor the progress of a reaction by measuring the change in absorbance at a specific wavelength corresponding to the reactant or product. The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be followed by observing the appearance of the characteristic UV-Vis absorption bands of the benzothiazole ring system. organic-chemistry.org

Fluorescence Spectroscopy : Many benzothiazole derivatives are fluorescent, a property that can be exploited for highly sensitive quantification. The development of fluorescent chemosensors based on the benzothiazole scaffold allows for the detection of various analytes. While not directly monitoring the synthesis of the target compound, this highlights the potential for using fluorescence in quantitative applications.

Raman Spectroscopy : Raman spectroscopy is a powerful technique for in-line, real-time process monitoring in the pharmaceutical industry. nih.govualberta.ca It provides information about the vibrational modes of molecules and can be used to track the consumption of reactants and the formation of products and intermediates during a synthesis. nih.govualberta.ca Experimental FT-Raman spectra of benzothiazole have been recorded and analyzed, providing a basis for the application of this technique to its derivatives. researchgate.netresearchgate.net The non-invasive nature of Raman spectroscopy, often requiring no sample preparation, makes it ideal for process analytical technology (PAT) applications. ualberta.caualberta.ca

Nuclear Magnetic Resonance (NMR) for Reaction Progress Monitoring and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed structural information about molecules. Beyond its use for the characterization of final products, NMR is a valuable tool for monitoring the progress of chemical reactions and analyzing complex mixtures.

In the context of this compound synthesis, proton (¹H) and carbon-¹³ (¹³C) NMR can be used to track the disappearance of starting material signals and the appearance of product signals. jyoungpharm.org For example, in the synthesis of related benzothiazole derivatives, the methylene (B1212753) protons of a chloromethyl intermediate were observed at a specific chemical shift in the ¹H NMR spectrum, which could be monitored throughout the reaction. jyoungpharm.org

The advent of benchtop NMR spectrometers and flow NMR techniques has made it possible to monitor reactions in real-time and in a continuous fashion. analytik.newsbeilstein-journals.org This approach allows for the study of reaction kinetics and the detection of transient intermediates. For example, the synthesis of a Hantzsch thiazole (B1198619) has been monitored in real-time using an 80 MHz benchtop NMR system in a flow setup. analytik.news This enabled the tracking of reactant and product concentrations over time, providing valuable kinetic data. Such in-situ monitoring can be directly applied to optimize the synthesis of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies Employing Flow Chemistry and Automation

The synthesis of benzothiazole (B30560) derivatives is increasingly moving towards more efficient and controlled methods. researchgate.net Future research should focus on transitioning the synthesis of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole from traditional batch processes to continuous flow chemistry. Flow synthesis offers numerous advantages, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for straightforward scaling. researchgate.netnih.gov

A prospective multistep continuous-flow protocol could be designed for the synthesis of novel condensed tricyclic benzothiazoles derived from this compound. researchgate.net Such a system could integrate sequential reactions, such as nucleophilic substitution at the bromomethyl group followed by intramolecular cyclization, into a single, automated process. This approach would not only increase efficiency but also allow for the rapid generation of a library of derivatives for biological screening.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Benzothiazole Derivatives

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Scalability Challenging, requires process redesignReadily scalable by extending run time
Safety Handling of hazardous intermediatesImproved containment and smaller reaction volumes
Process Control Limited control over temperature and mixingPrecise control over reaction parameters
Product Purity Often requires extensive purificationCan lead to higher purity products

Automation of these flow systems, coupled with real-time reaction monitoring, would represent a paradigm shift in the production and derivatization of this key benzothiazole intermediate.

Exploration of Uncharted Reactivity Profiles via High-Throughput Experimentation

High-Throughput Experimentation (HTE) presents a powerful tool for rapidly exploring the chemical reactivity of this compound with a vast array of reactants. scienceintheclassroom.org The electrophilic bromomethyl group is a prime candidate for extensive nucleophilic substitution reactions. HTE can be employed to screen this compound against large libraries of nucleophiles under a wide range of conditions (catalysts, solvents, temperatures) in a miniaturized format. scienceintheclassroom.org

A notable application of HTE in a related context is the development of a Scalable Thiol Reactivity Profiling (STRP) assay, which utilizes the reaction of 2-cyano-6-hydroxybenzothiazole (B1631455) with cysteine. nih.gov A similar principle could be adapted to create a competitive assay to rapidly determine the reactivity of this compound with a multitude of sulfur, nitrogen, and oxygen-based nucleophiles. The data generated from such screens would be invaluable for identifying novel reaction pathways and for the discovery of new bioactive molecules.

Table 2: Potential High-Throughput Experimentation (HTE) Screening Array

VariableConditions to be Screened
Nucleophiles Amines, thiols, alcohols, carbanions (1000+ compounds)
Catalysts Phase-transfer catalysts, Lewis acids, organocatalysts (50+ types)
Solvents Polar aprotic, polar protic, non-polar (48+ types)
Bases Organic and inorganic bases (24+ types)

This systematic exploration of the "reactome" of this compound would accelerate the discovery of its applications in medicinal chemistry and materials science.

Integration into Artificial Intelligence and Machine Learning for De Novo Chemical Design and Reaction Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules from the ground up (de novo design). researchgate.netmdpi.comnih.gov The this compound scaffold can be integrated into these computational workflows to explore a vast, untapped chemical space.

Generative AI models, such as Recurrent Neural Networks (RNNs), can be trained on existing libraries of benzothiazole derivatives to design new molecules with desired properties. mdpi.com By using this compound as a starting fragment, these models can propose novel derivatives with predicted biological activity or specific material properties.

Furthermore, ML algorithms can be trained on data from HTE campaigns to predict the outcomes of unknown reactions involving this compound. nih.gov This predictive power would allow researchers to prioritize synthetic efforts, focusing on reactions with the highest probability of success, thereby saving time and resources.

Advanced Characterization Techniques for Dynamic Systems and Transient Intermediates

The reactivity of this compound in nucleophilic substitution reactions likely proceeds through transient intermediates. nih.gov Understanding the structure and kinetics of these fleeting species is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Future research should leverage advanced characterization techniques to probe these dynamic systems.

For instance, in-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis spectroscopy, could be employed to monitor reaction progress in real-time. A compelling parallel can be drawn to studies on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole, where quantum chemical calculations and experimental studies elucidated a complex reaction pathway involving seleniranium intermediates. mdpi.combohrium.com Similar combined experimental and computational approaches could reveal the existence and behavior of analogous transient species in reactions of this compound. Additionally, techniques like pulse radiolysis could be used to study radical intermediates, which may serve as transient activating groups in certain reaction pathways. nih.gov

Sustainable and Eco-Friendly Approaches in Benzothiazole Chemistry and its Applications

The principles of green chemistry are becoming increasingly important in chemical synthesis. mdpi.comresearchgate.netmdpi.com Future research on this compound and its derivatives should prioritize the development of sustainable and environmentally benign methodologies. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that are recyclable and based on earth-abundant metals. nih.govnih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of benzothiazole derivatives. nih.gov Exploring metal-free synthesis routes, for example, through base-promoted cyclization reactions, would also contribute to a more sustainable chemical practice by avoiding the use of toxic and expensive transition metals. mdpi.com By integrating these green chemistry principles, the synthesis and application of this compound can be made more economical and environmentally responsible.

Conclusion and Outlook

Synthesis of Key Research Findings and Contributions to Fundamental Chemical Science

Research into 2-(Bromomethyl)-5-chloro-1,3-benzothiazole has primarily highlighted its role as a key building block in organic synthesis. The presence of the bromomethyl group offers a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the 5-chloro-1,3-benzothiazole-2-yl)methyl moiety into a variety of molecular scaffolds. This reactivity is fundamental to its utility in constructing diverse chemical libraries for drug discovery and other applications.

The chloro-substituent at the 5-position of the benzothiazole (B30560) ring system plays a crucial role in modulating the electronic properties of the molecule. Halogen atoms, such as chlorine, can influence the reactivity and biological activity of the parent compound through their inductive and mesomeric effects. In the context of medicinal chemistry, such substitutions are often employed to enhance binding affinity to biological targets, improve pharmacokinetic properties, or block metabolic pathways. The presence of both the chloro and the bromomethyl groups makes this compound a bifunctional reagent of significant interest in the design of novel bioactive molecules.

A notable application of this compound is its use as a key intermediate in the synthesis of xanthine derivatives. Specifically, it has been utilized in the preparation of 1-[(5-chloro-1,3-benzothiazol-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine. This xanthine derivative is part of a class of compounds investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are of significant interest for the treatment of type 2 diabetes. The synthesis involves the reaction of the bromomethyl group with a xanthine core, demonstrating the practical application of this compound's reactive nature in the development of potential therapeutic agents.

The general synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. While specific synthetic routes to this compound are not extensively detailed in readily available literature, the established methods for benzothiazole synthesis provide a foundational understanding of how such a compound would be prepared, likely involving a precursor such as 5-chloro-2-methyl-1,3-benzothiazole which would then undergo bromination.

Broader Implications for Interdisciplinary Research and Advanced Material Design

The utility of this compound extends beyond traditional organic synthesis, with potential implications for several interdisciplinary research areas.

Medicinal Chemistry and Drug Discovery: The benzothiazole nucleus is a well-established pharmacophore present in a number of approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The ability to use this compound to introduce a halogenated benzothiazole motif into larger molecules is of significant interest. This approach allows for the systematic exploration of structure-activity relationships (SAR) in drug design, where the benzothiazole moiety can contribute to target binding and the chloro group can fine-tune the pharmacological profile.

Materials Science: Benzothiazole derivatives are known to possess interesting photophysical properties, finding applications as fluorescent probes and in organic light-emitting diodes (OLEDs). Functionalized benzothiazoles can be incorporated into larger polymeric or molecular systems to create novel materials with tailored electronic and optical properties. The reactive nature of this compound makes it a candidate for the synthesis of such advanced materials. For instance, it could be grafted onto polymer backbones or used to create novel dyes and pigments.

Chemical Biology: As a versatile building block, this compound can be used to synthesize chemical probes for studying biological systems. By attaching the benzothiazole moiety to molecules with known biological targets, researchers can investigate the role of this heterocyclic system in molecular recognition and biological function.

Prognosis for Future Research and Potential Academic Applications of this compound

The future research landscape for this compound is promising, with several avenues for academic exploration.

Exploration of Novel Synthetic Methodologies: There is an ongoing drive in chemical synthesis towards the development of more efficient, sustainable, and atom-economical reactions. Future research could focus on novel synthetic routes to this compound and its derivatives, potentially employing green chemistry principles.

Expansion of Bioactive Compound Libraries: The demonstrated use of this compound in the synthesis of a DPP-IV inhibitor suggests its potential in creating other classes of bioactive molecules. Systematic derivatization of the bromomethyl group with various nucleophiles could lead to the discovery of new compounds with therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Development of Novel Functional Materials: Further investigation into the photophysical properties of derivatives of this compound is warranted. This could lead to the design of new fluorescent sensors, for example, for the detection of specific ions or biomolecules, or the development of new materials for optoelectronic applications.

Computational and Mechanistic Studies: In-depth computational studies could provide a deeper understanding of the reactivity of this compound and the influence of its substituents on its chemical and physical properties. Such studies can guide the rational design of new synthetic targets and materials.

Q & A

Basic: What are the recommended synthetic routes for 2-(Bromomethyl)-5-chloro-1,3-benzothiazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. For example, analogous compounds (e.g., 2-(4-methoxyphenyl)-1,3-benzothiazole derivatives) are synthesized via nucleophilic substitution or coupling reactions under controlled conditions . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalyst use : Copper(I) iodide or Pd catalysts improve cross-coupling efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.
    Validate purity via melting point analysis, IR (C-Br stretch ~550 cm⁻¹), and NMR (δ 4.5–5.0 ppm for -CH2Br) .

Basic: What safety protocols are critical for handling this compound?

Answer:
While specific toxicity data are limited for this compound, analogous brominated benzothiazoles require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Dry, cool conditions (<4°C) in amber glass to prevent light-induced degradation .
    Note: GHS hazard classification (e.g., H315, H319) for similar compounds suggests irritation risks .

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer:
Contradictions in NMR/IR data may arise from impurities or tautomerism. Mitigation strategies:

  • Cross-validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to confirm connectivity .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., as done for 2-amino-5-chloro-1,3-benzoxazole, P21/n space group) .
  • Computational modeling : Compare experimental IR peaks with DFT-calculated vibrations .

Advanced: What mechanistic insights guide the design of electrophilic substitution reactions for this compound?

Answer:
The bromomethyl group directs electrophiles to the benzothiazole ring’s electron-deficient positions (C-4 or C-6). Key considerations:

  • Electronic effects : Electron-withdrawing Cl at C-5 deactivates the ring, favoring meta-substitution.
  • Steric factors : Bulky substituents on the thiazole ring may hinder reactivity at C-2 .
    Computational docking studies (e.g., for benzothiazole-triazole hybrids) predict regioselectivity by analyzing frontier molecular orbitals .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • Elemental analysis : Verify %C, H, N, S within ±0.3% of theoretical values .
  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts).
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺ for C₇H₄BrClNS: m/z 266.9) .

Advanced: What challenges arise in derivatizing this compound for biological activity studies?

Answer:

  • Stability : The bromomethyl group is prone to hydrolysis; use anhydrous conditions for functionalization .
  • Bioisosteric replacement : Replace -Br with -CN or -CF3 to modulate lipophilicity (logP) while retaining target affinity .
  • Biological assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo testing, as seen in 2-aminobenzothiazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.